molecular formula C6H4N2O B091239 3-Isocyanatopyridine CAS No. 15268-31-2

3-Isocyanatopyridine

Cat. No. B091239
CAS RN: 15268-31-2
M. Wt: 120.11 g/mol
InChI Key: SHVVSKCXWMEDRW-UHFFFAOYSA-N
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Patent
US04492692

Procedure details

Using the same procedure as for the starting material of Example 36, except that CH2Cl2 was used as solvent, and 3-pyridylisocyanate in place of methyl isocyanate, there was obtained 1-[2-(2-fluoro-1-triphenylmethylimidazol-4-yl)ethyl]-3-(pyrid-3-yl)urea, having the following n.m.r. spectrum in d6DMSO: 2.5 (t, 2H); 3.28 (t, 2H); 6.33 (s, 1H); 7.0-7.5 (m, 16H); 7.83 (d, 1H); 8.17 (s, 1H); 8.6 (s, 1H).
Name
material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:3]([C:14]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:4]=[C:5]([CH2:7][CH2:8][NH:9][C:10]([NH:12][CH3:13])=[O:11])[N:6]=1>C(Cl)Cl>[N:3]1[CH:4]=[CH:5][CH:7]=[C:8]([N:9]=[C:10]=[O:11])[CH:14]=1.[F:1][C:2]1[N:3]([C:14]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:4]=[C:5]([CH2:7][CH2:8][NH:9][C:10]([NH:12][C:13]2[CH:2]=[N:3][CH:4]=[CH:5][CH:7]=2)=[O:11])[N:6]=1

Inputs

Step One
Name
material
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1N(C=C(N1)CCNC(=O)NC)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)N=C=O
Name
Type
product
Smiles
FC=1N(C=C(N1)CCNC(=O)NC=1C=NC=CC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.